1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol
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Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Formation of the propylidene group: This step might involve aldol condensation or similar reactions to introduce the propylidene moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)piperidine: Lacks the propylidene and phenyl groups.
3-(1-Phenylpropylidene)piperidin-4-ol: Lacks the sulfonyl group.
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropyl)piperidine: Similar structure but different functional groups.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
828913-73-1 |
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Molecular Formula |
C21H25NO3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(1-phenylpropylidene)piperidin-4-ol |
InChI |
InChI=1S/C21H25NO3S/c1-3-19(17-7-5-4-6-8-17)20-15-22(14-13-21(20)23)26(24,25)18-11-9-16(2)10-12-18/h4-12,21,23H,3,13-15H2,1-2H3 |
InChI Key |
HSOPSVLYAALYEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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